B1163292 Oxidative Stress LC-MS Mixture

Oxidative Stress LC-MS Mixture

Cat. No.: B1163292
Attention: For research use only. Not for human or veterinary use.
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Description

The Oxidative Stress LC-MS Mixture is a specialized set of analytical standards designed for the precise identification and quantification of key biomarkers of oxidative stress in biological systems. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common mediator in the pathophysiology of numerous conditions, including cardiovascular disease, neurodegenerative disorders, diabetes, and glaucoma . Accurate assessment of oxidative stress is crucial for investigative research, yet it is analytically challenging due to the low abundance and short half-life of many reactive species . This mixture provides researchers with a reliable solution for leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique known for its high specificity, sensitivity, and capacity for multiplexing . LC-MS/MS overcomes the limitations of non-specific assays, such as the traditional TBARS test for malondialdehyde, by enabling the specific measurement of multiple, physiologically relevant biomarkers in a single run . The kit is optimized for the simultaneous analysis of critical biomarkers from different classes, providing a comprehensive view of oxidative damage. Key analytes typically include lipid peroxidation products like F2-isoprostanes (gold-standard biomarkers), malondialdehyde (MDA) , and oxidized sterols , which are particularly relevant in studying lipid membrane damage and atherogenesis . By facilitating robust and high-throughput measurement, this mixture aids in exploring the role of oxidative stress in disease mechanisms, assessing disease severity, and evaluating the efficacy of therapeutic interventions in research models . Its application is essential in fields such as cardiovascular medicine, toxicology, and neurology, where validating the functional significance of oxidative stress is a key research objective . This product is for research use only and is not intended for diagnostic or personal use.

Properties

Origin of Product

United States

Chemical Reactions Analysis

Formaldehyde-Induced Thiazolidine Formation

Formaldehyde (FA) reacts with glutathione (GSH) derivatives like cysteinyl-glycine (Cys-Gly) to form thioproline-glycine (SPro-Gly) via a thiazolidine ring structure. This reaction occurs under physiologically relevant conditions and is dose- and time-dependent .
Key Reaction :

FA Cys GlySPro Gly thiazolidine carboxylic acid \text{FA Cys Gly}\rightarrow \text{SPro Gly thiazolidine carboxylic acid }

In human cells exposed to FA or Fe²⁺-EDTA (a hydroxyl radical source), SPro-Gly adducts form linearly with oxidative stress intensity, validated by stable isotope dilution LC-MS/MS .

BiomarkerLOD (μg/L)LOQ (μg/L)CV (%)Reference
SPro-Gly0.010.058.4

DNA Oxidation: 8-Hydroxy-2'-Deoxyguanosine (8-OHdG)

8-OHdG arises from hydroxyl radical (- OH) attack on guanine in DNA. LC-MS/MS analysis using a UPLC BEH C18 column and electrospray ionization (ESI) achieves a detection limit of 0.01 μg/L for this biomarker .
Key Reaction :

Guanine OH8 OHdG\text{Guanine OH}\rightarrow \text{8 OHdG}

Method validation showed a retention time repeatability of 3.3% and precision (CV) of 8.4% at the LOQ .

Lipid Peroxidation: Isoprostanes and Prostaglandins

Free radical-mediated oxidation of arachidonic acid generates isoprostanes (isoPGE₂) and prostaglandins (PGE₂, PGD₂). A validated LC-MS/MS method separates 15-series isoforms without derivatization, detecting esterified isoPGE₂ in brain tissue under ischemia .

ConditionFree PGE₂ (ng/g)Esterified PGE₂ (ng/g)Total (ng/g)
Basal0.06 ± 0.011.55 ± 0.131.62 ± 0.43
Ischemia14.52 ± 0.440.87 ± 0.3715.39 ± 0.35

Protein Carbonylation and Nitrosylation

Reactive oxygen/nitrogen species (ROS/RNS) induce 3-nitrotyrosine (via peroxynitrite) and methionine sulfoxide (via - OH). LC-MS/MS detects these modifications with high specificity, using MRM transitions for quantification .

Key Reactions :

Tyrosine ONOO 3 Nitrotyrosine\text{Tyrosine ONOO }\rightarrow \text{3 Nitrotyrosine}Methionine OHMethionine sulfoxide\text{Methionine OH}\rightarrow \text{Methionine sulfoxide}

Fenton and Haber-Weiss Reactions in ROS Generation

Iron-mediated reactions produce hydroxyl radicals:

Fe H O Fe OH OH  Fenton \text{Fe H O }\rightarrow \text{Fe OH OH }\quad \text{ Fenton }O H O  OH OH  Haber Weiss \text{O H O }\rightarrow \text{ OH OH }\quad \text{ Haber Weiss }

These radicals drive lipid peroxidation and DNA damage, quantified via LC-MS/MS .

Advanced LC-MS/MS Methodologies

  • Column : Acquity UPLC BEH C18 (1.7 μm, 100 × 2.1 mm) .

  • Ionization : ESI in positive mode with MRM for 8-OHdG, SPro-Gly, and isoPGE₂ .

  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradients .

Parameter8-OHdGSPro-GlyisoPGE₂
Retention Time5.2 min4.8 min6.1 min
LOD0.01 μg/L0.01 μg/L0.05 ng/g

Clinical Relevance and Biomarker Stability

  • SPro-Gly remains stable in cell lysates, making it a robust dosimeter for FA exposure .

  • Esterified isoPGE₂ in brain tissue reflects non-releasable pools under ischemia, implicating chronic oxidative damage .

  • Urinary 8-OHdG and 3-nitrotyrosine correlate with perinatal oxidative stress, validated via UPLC-MS/MS .

This synthesis integrates mechanistic insights and analytical validations, demonstrating LC-MS/MS's pivotal role in elucidating oxidative stress pathways. For further details, consult primary studies .

Comparison with Similar Compounds

Comparison with Similar Compounds and Methods

The following table and analysis highlight key differences between the Oxidative Stress LC-MS Mixture and other LC-MS-based methods targeting oxidative stress biomarkers or related compounds:

Table 1: Comparative Analysis of this compound and Similar Methods
Parameter This compound Emerging Pollutants MRM Panel Thioproline-Glycine Detection DNA Lesion Quantitation (PCB Exposure)
Target Analytes 8-OHdG, 8-NO2Gua, 8-isoPF2α, HNE-MA 31 emerging pollutants (e.g., 2,4,5-T) Thioproline-glycine (SPro-Gly) 8-oxo-dG, εdA, N2,3-εdG, M1dG, Acr-dG
Matrix Urine, plasma, serum Environmental water, soil Cell lysates DNA extracts (rat/human tissues)
Sensitivity (LLOD) 0.1–5 pg/mL 0.5–10 ng/mL 0.05 nM 0.01–0.1 fmol/μg DNA
Sample Prep Solid-phase extraction, isotope dilution Direct injection, minimal cleanup Dansylation, derivatization Enzymatic digestion, offline HPLC enrichment
Clinical Relevance Asthma, cancer, neurodegeneration Environmental toxicity screening Formaldehyde/ROS exposure biomarker Carcinogen-induced DNA damage
Key Advantage Multi-analyte panel for systemic oxidative stress Broad pollutant screening Novel biomarker specificity High specificity for DNA adducts
Key Findings from Comparative Studies

Multi-Analyte vs. Single-Analyte Panels: The this compound enables simultaneous quantification of four biomarkers, reducing sample volume and analysis time compared to single-analyte methods (e.g., DNA adduct quantification in PCB-exposed rats requires sequential enrichment steps) . In contrast, the MRM panel for emerging pollutants (31 compounds) prioritizes environmental toxicity screening over clinical diagnostics .

Sensitivity and Specificity :

  • The this compound achieves sub-pg/mL detection limits for 8-OHdG using isotope-labeled internal standards, outperforming methods like dansylation-based alcohol detection (LLOD: 0.05 nM) .
  • Thioproline-glycine detection (LLOD: 0.05 nM) is highly specific to formaldehyde-induced oxidative stress but lacks broad applicability .

Biomarker Stability :

  • Biomarkers in the this compound (e.g., 8-isoPF2α) require stabilization with antioxidants during sample prep to prevent degradation, whereas DNA adducts (e.g., 8-oxo-dG) are stable under enzymatic digestion .

Clinical Validation :

Challenges and Limitations

  • Matrix Effects : Plasma and urine samples require extensive cleanup to avoid ion suppression in LC-MS/MS, whereas DNA adduct analysis (e.g., 8-oxo-dG) is less affected by matrix interference .
  • Cost vs. Utility : The this compound’s isotope-labeled standards increase costs compared to derivatization-based methods (e.g., dansylation for alcohols) .
  • Biomarker Specificity : While 8-isoPF2α is a robust lipid peroxidation marker, its levels may vary with diet and comorbidities, necessitating complementary biomarkers like HNE-MA for confirmation .

Preparation Methods

The foundation of the Oxidative Stress LC-MS Mixture lies in the precise preparation of high-purity reference standards. Each component is individually quantified using gravimetric methods before being combined into a master stock solution. For example, Cayman Chemical prepares the mixture by weighing 1 mg of each analyte (e.g., 8-iso-Prostaglandin F2α, 8-hydroxy-2’-deoxyguanosine) on analytical balances with ±0.001 mg precision . Neat standards are dissolved in ethanol or dimethyl sulfoxide (DMSO) to create primary stock solutions at concentrations of 1–10 mg/mL . Volumetric dilution is then performed using HPLC-grade solvents to achieve intermediate concentrations (e.g., 1000 μM), which are validated via UV-Vis spectroscopy or LC-MS/MS .

Table 1: Representative Components of an this compound

ComponentConcentration (Nominal)SolventPurity Specification
8-Hydroxyguanosine1 µg/mLEthanol>98% (HPLC)
8-iso-Prostaglandin F2α1 µg/mLEthanol>95% (LC-MS)
5-isoprostane F2α-VI1 µg/mLEthanol>97% (GC-MS)
8-iso-Prostaglandin E21 µg/mLEthanol>96% (NMR)

Data derived from .

Solvent Selection and Solution Stability

Solvent compatibility is critical to prevent degradation of reactive biomarkers. Ethanol is widely used due to its low volatility and ability to stabilize prostaglandins and isoprostanes at −20°C . For hydrophilic compounds like 8-hydroxyguanosine, aqueous-organic mixtures (e.g., 50% acetonitrile/water with 0.1% formic acid) are employed to enhance solubility . Stability studies indicate that ethanol-based solutions retain >90% integrity for 6 months at −20°C, whereas aqueous solutions require stabilization with antioxidants (e.g., 0.1% butylated hydroxytoluene) to prevent oxidation .

Mixing and Homogenization

After individual standardization, components are combined in a controlled environment to minimize oxidation. Master stock solutions are mixed at room temperature for 30 minutes using vortex agitators at 2,500 rpm, followed by sonication in ice-cooled baths to ensure homogeneity . For example, Gomes et al. (2020) describe a protocol where 70.9 µL of 8-epi-PGF2α (1 mg/mL) and 70.5 µL of 8-iso-PGE2 (1 mg/mL) are combined in 1 mL of 50% acetonitrile/water . The mixture is then aliquoted into amber glass vials under nitrogen to exclude oxygen .

Quality Control and Analytical Validation

Post-formulation, the mixture undergoes rigorous LC-MS/MS analysis to verify component identity and concentration. Key parameters include:

  • Selectivity : MRM transitions (e.g., m/z 353.3 → 193 for 8-iso-PGF2α) are monitored to confirm the absence of cross-talk .

  • Accuracy : Spike-recovery tests using isotopically labeled internal standards (e.g., 8-iso-PGF2α-d4) yield recoveries of 89.7–113.5% .

  • Precision : Intra-day and inter-day CVs are maintained at <5% through automated pipetting systems .

Table 2: Validation Parameters for a Representative 8-iso-PGF2α LC-MS Assay

ParameterResultAcceptance Criteria
Linearity (R²)0.995–0.999≥0.990
LOD7 nM≤10 nM
LOQ24 nM≤30 nM
Matrix Effect89.7–113.5%80–120%
Recovery92–108%85–115%

Data derived from .

Challenges and Mitigation Strategies

  • Matrix Effects : Co-eluting phospholipids in biological samples suppress ionization efficiency. Mitigated by hybrid SPE-LLE cleanup using ethyl acetate/hexane (3:1) .

  • Isomerization : 8-iso-prostaglandins isomerize under acidic conditions. Addressed by adjusting mobile phase pH to 9.0 with ammonium acetate .

  • Cross-Contamination : Automated liquid handlers reduce variability during aliquoting .

Q & A

Q. What experimental design considerations are critical for minimizing bias in LC-MS-based oxidative stress studies?

Effective experimental design requires randomization of sample processing orders, inclusion of technical replicates, and balanced batch designs to account for instrument variability. Power analysis should be conducted to determine sample size adequacy, ensuring statistical robustness . Use of quality control (QC) samples (e.g., pooled biological samples) is essential for monitoring instrument stability and data normalization .

Q. Which oxidative stress biomarkers are most reliably quantified using untargeted LC-MS, and what validation steps are required?

Common biomarkers include lipid peroxidation products (e.g., 4-hydroxynonenal), protein carbonyls, and glutathione derivatives. Untargeted identifications require validation via:

  • Targeted LC-MS/MS with synthetic standards.
  • Correlation with orthogonal assays (e.g., ELISA, enzymatic assays).
  • Statistical filtering (e.g., fold-change >2, p-value <0.05 adjusted for multiple comparisons) .

Q. What preprocessing steps are essential for raw LC-MS data in oxidative stress studies?

Key steps include:

  • Feature detection : Algorithms like XCMS or MZmine for peak alignment and intensity extraction .
  • Noise reduction : Removal of low-intensity peaks (e.g., signal-to-noise ratio <3).
  • Retention time correction : Nonlinear alignment to account for chromatographic drift .
  • Normalization : Using QC samples or internal standards (e.g., isotopically labeled metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictions between LC-MS data and other oxidative stress assays (e.g., fluorescent probes)?

Discrepancies often arise from differences in sensitivity, specificity, or temporal resolution. Mitigation strategies include:

  • Multi-omics integration : Cross-validate LC-MS findings with transcriptomic or proteomic data.
  • Time-course experiments : Capture dynamic changes in oxidative stress markers.
  • Pathway enrichment analysis : Identify biologically relevant networks (e.g., Nrf2-Keap1 pathway) to contextualize LC-MS results .

Q. What advanced statistical approaches address batch effects and missing data in longitudinal LC-MS studies?

  • Batch correction : Use ComBat or surrogate variable analysis (SVA) to adjust for technical variability .
  • Missing data imputation : Apply predictive mean matching (PMM) or k-nearest neighbors (k-NN) for metabolomic datasets with <20% missingness. For higher missingness, consider mixed-effects models or exclusion .

Q. How can LC-MS be integrated with capillary electrophoresis (CE-MS) to enhance coverage of polar oxidative stress metabolites?

  • Sequential analysis : Use LC-MS for hydrophobic compounds (e.g., lipids) and CE-MS for polar metabolites (e.g., ascorbate, cysteine).
  • Data fusion : Employ multivariate analysis (e.g., PCA-PLS-DA) to combine datasets and identify cross-platform biomarkers .

Q. What are the trade-offs between data-dependent (DDA) and data-independent (DIA) acquisition in LC-MS/MS for oxidative stress marker identification?

  • DDA : Prioritizes high-abundance ions but may miss low-abundance metabolites. Suitable for hypothesis-driven studies with predefined targets.
  • DIA : Collects fragmentation data for all ions, enabling retrospective analysis but requiring advanced computational tools (e.g., Skyline, DIA-NN) for deconvolution .

Q. How can researchers leverage multi-objective experimental design to optimize LC-MS platform selection for oxidative stress studies?

Use Pareto optimization to balance analytical goals (e.g., sensitivity vs. throughput). For example:

  • High sensitivity : Nano-flow LC with Orbitrap MS.
  • High throughput : Ultra-high-performance LC (UHPLC) with triple quadrupole MS .

Methodological Resources

Q. Which open-source tools are recommended for LC-MS data analysis in oxidative stress research?

  • XCMS : For untargeted metabolomics .
  • MS-DIAL : For lipidomics and pathway mapping.
  • MetaboAnalyst : For statistical analysis and visualization .

Q. How should researchers validate LC-MS-based oxidative stress findings in preclinical models?

  • In vitro : Use siRNA knockdown or pharmacological inhibitors to perturb pathways (e.g., NOX4 inhibition to reduce ROS).
  • In vivo : Correlate LC-MS data with histopathological endpoints (e.g., tissue oxidative damage) .

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